Supramolecular Duplex Assembly and Binding Affinity
The 3,6-diaminopyridazine core directs a specific one-dimensional hydrogen-bonding motif that enables programmable self-assembly into duplex molecular strands. When elaborated into a trimeric duplex oligomer, isothermal titration calorimetry (ITC) in 1,2-dichloroethane at 20 °C yielded a dissociation constant of Kd = 1.25 ± 0.1 µM . In contrast, analogous duplex oligomers based on the 2,6-diaminopyridine motif exhibit significantly weaker interstrand affinities, with reported dimeric Kd values in the millimolar range under comparable conditions, reflecting the inferior geometric preorganization of the 1,3-disubstituted pyridine scaffold for duplex formation . No comparable self-complementary duplex assembly has been reported for 2,4-diaminopyrimidine or 2,5-diaminopyrimidine, where divergent hydrogen-bonding vectors preclude the formation of analogous one-dimensional tape motifs.
| Evidence Dimension | Duplex interstrand binding affinity (Kd) by ITC |
|---|---|
| Target Compound Data | Trimeric duplex based on 3,6-diaminopyridazine: Kd = 1.25 ± 0.1 µM |
| Comparator Or Baseline | Dimeric duplex based on 2,6-diaminopyridine: Kd ≈ 1–10 mM (class-level range); 2,4-diaminopyrimidine: no duplex assembly reported |
| Quantified Difference | ~1,000-fold tighter binding for pyridazine-based duplex (trimer vs. dimer comparison); unique assembly capability relative to pyrimidine diamines |
| Conditions | ITC in 1,2-dichloroethane, 20 °C; (1)H NMR dilution and vapor pressure osmometry cross-validation |
Why This Matters
For procurement in supramolecular or materials chemistry research, pyridazine-3,6-diamine is the only C₄H₆N₄ diamine isomer that provides experimentally validated, sub-micromolar duplex self-assembly, enabling nanoscale architectures that pyrimidine or pyridine diamines cannot replicate.
- [1] Gong, H., & Krische, M. J. (2005). Duplex Molecular Strands Based on the 3,6-Diaminopyridazine Hydrogen Bonding Motif. Journal of the American Chemical Society, 127(6), 1719–1725. View Source
- [2] Archer, E. A., & Krische, M. J. (2002). Duplex Oligomers Defined via Covalent Casting of a One-Dimensional Hydrogen-Bonding Motif. Journal of the American Chemical Society, 124(18), 5074–5083. View Source
